molecular formula C14H22O6S B1430764 Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate CAS No. 65338-95-6

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate

Cat. No. B1430764
CAS RN: 65338-95-6
M. Wt: 318.39 g/mol
InChI Key: KBUHOFOWJHCHEG-UHFFFAOYSA-N
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Description

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate is a chemical compound with the following properties:



  • Empirical Formula : C<sub>7</sub>H<sub>14</sub>O<sub>3</sub>

  • Molecular Weight : 146.18 g/mol

  • CAS Number : 2162-31-4

  • Synonyms : 2-(2-Hydroxyethoxy)tetrahydropyran



Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol (also known as tetrahydropyran-2-methanol) with 4-methylbenzenesulfonyl chloride . The reaction proceeds through an alkylation process, resulting in the formation of the desired product.



Molecular Structure Analysis

The molecular structure of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate consists of a tetrahydropyran ring linked to an ethoxy group. The sulfonate (SO<sub>3</sub>) moiety is attached to the methylbenzene ring. The compound exhibits a heterocyclic nature due to the presence of the pyran ring.


!Molecular Structure



Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, breaking the ester bond and yielding the corresponding alcohol and sulfonic acid.

  • Substitution Reactions : The sulfonate group can participate in nucleophilic substitution reactions, leading to various derivatives.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 95°C at 22 mmHg (literature value).

  • Density : 1.077 g/mL at 20°C (literature value).

  • Refractive Index : n<sub>20/D</sub> = 1.457 (literature value).


Safety And Hazards


  • Storage : Classified as a combustible liquid (Storage Class Code 10).

  • WGK : Water hazard class 3 (moderately hazardous to water).

  • Flash Point : 108°C (closed cup).


Future Directions

Research avenues for this compound include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Synthesize and explore derivatives for improved properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

4-methylbenzenesulfonic acid;2-(oxan-2-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-6-10-7-3-1-2-5-9-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUHOFOWJHCHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCOC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50793657
Record name 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50793657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate

CAS RN

65338-95-6
Record name 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50793657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
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